molecular formula C11H10F2O B2433057 11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one CAS No. 117389-49-8

11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one

Cat. No.: B2433057
CAS No.: 117389-49-8
M. Wt: 196.197
InChI Key: CYHPNDXJYYGKOV-UHFFFAOYSA-N
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Description

11,11-Difluoropentacyclo[5400^{2,6}0^{3,10}0^{5,9}]undecan-8-one is a complex organic compound with the molecular formula C11H10F2O It is characterized by its unique pentacyclic structure, which includes two fluorine atoms and a ketone group

Scientific Research Applications

11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as high stability and reactivity.

Safety and Hazards

The safety information available indicates that this compound is a potential hazard. The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor in the presence of fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pentacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one involves its interaction with molecular targets through its fluorine atoms and ketone group. These interactions can affect various biochemical pathways, making it a valuable compound for studying molecular mechanisms in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 11,11-Dichloropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one
  • 11,11-Dibromopentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one

Uniqueness

11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chlorinated or brominated counterparts.

Properties

IUPAC Name

11,11-difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c12-11(13)8-3-1-2-4-5(3)9(11)7(4)10(14)6(2)8/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHPNDXJYYGKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C5C2C(=O)C3C4C5(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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